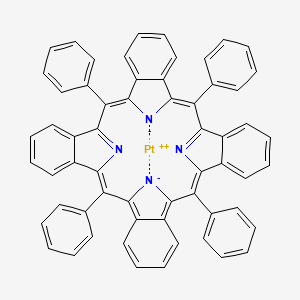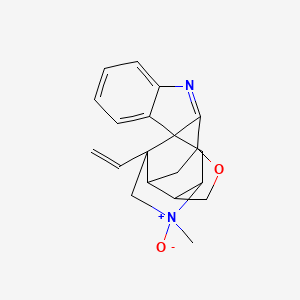
DIMETHOXYAPIGENINIDIN, 5,7-(SH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHOXYAPIGENINIDIN, 5,7-(SH) is a chemical compound with the molecular formula C17H15ClO4 and a molecular weight of 318.75 g/mol . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHOXYAPIGENINIDIN, 5,7-(SH) typically involves the methoxylation of apigeninidin. The reaction conditions often include the use of methanol as a solvent and a catalyst such as hydrochloric acid to facilitate the reaction . The process requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of DIMETHOXYAPIGENINIDIN, 5,7-(SH) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield . Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHOXYAPIGENINIDIN, 5,7-(SH) undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
DIMETHOXYAPIGENINIDIN, 5,7-(SH) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of DIMETHOXYAPIGENINIDIN, 5,7-(SH) involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes . Additionally, it may interact with cellular signaling pathways, influencing gene expression and protein activity .
Comparison with Similar Compounds
Similar Compounds
Apigeninidin: A closely related compound with similar chemical structure but lacking methoxylation at the 5 and 7 positions.
Luteolinidin: Another related compound with similar biological activities but different substitution patterns.
Uniqueness
DIMETHOXYAPIGENINIDIN, 5,7-(SH) is unique due to its specific methoxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
161773-50-8 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
0 |
Synonyms |
DIMETHOXYAPIGENINIDIN, 5,7-(SH) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)




![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)

![[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B1180762.png)
